molecular formula C12H7NO3S B13943633 (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester

(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester

Cat. No.: B13943633
M. Wt: 245.26 g/mol
InChI Key: TVQQJYFISYBJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene scaffold through an aryne intermediate . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under electrochemical conditions .

Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The reaction conditions are optimized to achieve high yields and purity of the desired product. For example, the use of Pd/TiO2 and Cu as catalysts in the presence of hydrogen and ammonia has been reported to be effective for the synthesis of benzothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Mechanism of Action

The mechanism of action of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, benzothiophene derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbonyl and carbamic acid ethynyl ester groups allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.

Properties

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

ethynyl N-(1-benzothiophene-2-carbonyl)carbamate

InChI

InChI=1S/C12H7NO3S/c1-2-16-12(15)13-11(14)10-7-8-5-3-4-6-9(8)17-10/h1,3-7H,(H,13,14,15)

InChI Key

TVQQJYFISYBJEY-UHFFFAOYSA-N

Canonical SMILES

C#COC(=O)NC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.